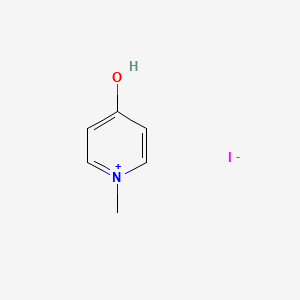
4-Hydroxy-1-methylpyridin-1-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-1-methylpyridin-1-ium iodide is a chemical compound with the molecular formula C7H10INO. It is a pyridinium derivative, characterized by the presence of a hydroxymethyl group at the 4-position and a methyl group at the 1-position of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-methylpyridin-1-ium iodide typically involves the reaction of 4-hydroxymethylpyridine with methyl iodide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
化学反应分析
Types of Reactions
4-Hydroxy-1-methylpyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form 4-methyl-1-methylpyridin-1-ium iodide.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed.
Major Products
The major products formed from these reactions include 4-carboxy-1-methylpyridin-1-ium iodide, 4-methyl-1-methylpyridin-1-ium iodide, and various substituted derivatives .
科学研究应用
4-Hydroxy-1-methylpyridin-1-ium iodide has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-Hydroxy-1-methylpyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the pyridinium ring can participate in π-π interactions with aromatic residues in proteins, modulating their activity .
相似化合物的比较
Similar Compounds
4-Hydroxy-1-methylpyridine: Lacks the iodide ion, making it less reactive in certain chemical reactions.
1-Methyl-4-pyridone: Contains a carbonyl group instead of a hydroxymethyl group, leading to different chemical properties.
4-Methylpyridine: Lacks the hydroxymethyl group, resulting in reduced hydrogen bonding capability.
Uniqueness
4-Hydroxy-1-methylpyridin-1-ium iodide is unique due to the presence of both a hydroxymethyl group and a methyl group on the pyridinium ring, which enhances its reactivity and versatility in various chemical reactions. Its iodide ion also contributes to its distinct properties, making it a valuable compound in research and industrial applications .
属性
CAS 编号 |
32188-15-1 |
|---|---|
分子式 |
C6H8INO |
分子量 |
237.04 g/mol |
IUPAC 名称 |
1-methylpyridin-1-ium-4-ol;iodide |
InChI |
InChI=1S/C6H7NO.HI/c1-7-4-2-6(8)3-5-7;/h2-5H,1H3;1H |
InChI 键 |
LTOAEJZFPGKZIQ-UHFFFAOYSA-N |
规范 SMILES |
C[N+]1=CC=C(C=C1)O.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


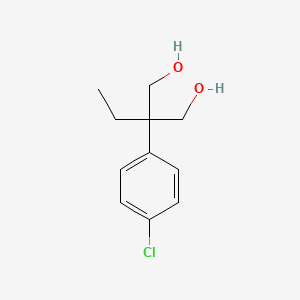
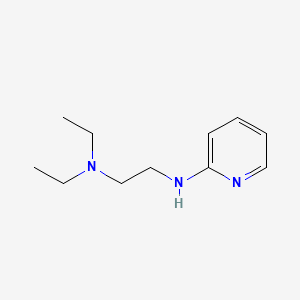
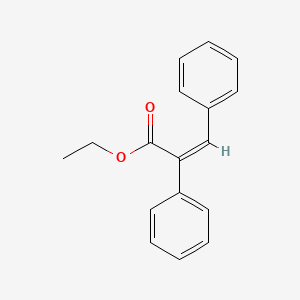
![2,2'-Disulfanediylbis[3-(prop-2-en-1-yl)thiophene]](/img/structure/B14696846.png)
silane](/img/structure/B14696848.png)
![3-[1-(Diethylamino)propylidene]-5-methylfuran-2(3H)-one](/img/structure/B14696853.png)
![1-Methyl-4-[2,2,2-trichloro-1-(4-propoxyphenyl)ethyl]benzene](/img/structure/B14696859.png)
![2-Chloro-6-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14696890.png)
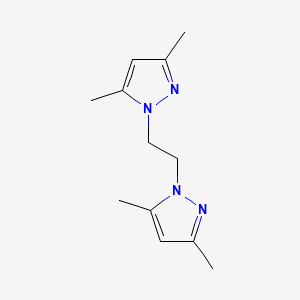
![7-[2-(Dimethylamino)phenyl]-2-phenylheptanamide](/img/structure/B14696902.png)

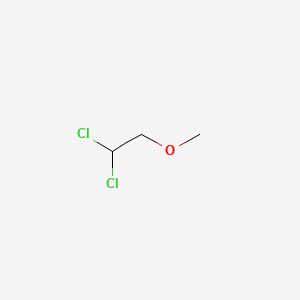
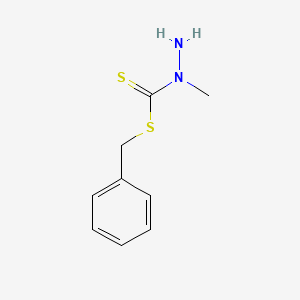
![Butyl-[butyl(diphenyl)stannyl]sulfanyl-diphenylstannane](/img/structure/B14696910.png)
